3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide is a complex fluorinated organic compound The presence of multiple trifluoromethyl and hexafluoro groups makes it highly electronegative and chemically stable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide typically involves multiple steps:
Formation of the hexafluoro intermediate: Starting with hexafluoropropanol, the intermediate is formed through a series of reactions involving fluorinating agents.
Amination: The intermediate is then reacted with 3-nitroaniline under controlled conditions to form the amino derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced fluorinating agents and catalysts is crucial to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3,3,3-Trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its highly electronegative trifluoromethyl and hexafluoro groups. These groups can form strong interactions with proteins, enzymes, and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
The uniqueness of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide lies in its combination of multiple trifluoromethyl and hexafluoro groups, which impart exceptional stability and reactivity. This makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation.
Properties
Molecular Formula |
C13H7F12N3O3 |
---|---|
Molecular Weight |
481.19 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(3-nitroanilino)propan-2-yl]-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C13H7F12N3O3/c14-9(15,16)7(10(17,18)19)8(29)27-11(12(20,21)22,13(23,24)25)26-5-2-1-3-6(4-5)28(30)31/h1-4,7,26H,(H,27,29) |
InChI Key |
RWYXBOIOBWXACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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